
N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MMB-2201, is a synthetic cannabinoid that has been identified as a designer drug. It is structurally similar to other synthetic cannabinoids such as JWH-018 and AB-CHMINACA, which have been associated with adverse health effects. MMB-2201 has gained popularity among recreational drug users due to its psychoactive effects and ease of availability.
Mechanism of Action
N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors that are widely distributed throughout the body. When this compound binds to these receptors, it activates intracellular signaling pathways that modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This results in the psychoactive effects of this compound, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids and include tachycardia, hypertension, dry mouth, and impaired cognitive function. This compound has also been associated with more severe adverse effects such as seizures, psychosis, and acute kidney injury. The long-term effects of this compound are not well understood, but chronic use of synthetic cannabinoids has been linked to an increased risk of addiction, mental health disorders, and cardiovascular disease.
Advantages and Limitations for Lab Experiments
N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for use in lab experiments, including its potency, selectivity for the cannabinoid receptors, and ease of availability. However, this compound also has several limitations, including its potential for adverse effects, variability in purity and quality, and lack of standardization. Researchers must take precautions to ensure the safety and reliability of their experiments when using this compound.
Future Directions
For research on N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide include investigating its potential therapeutic applications, understanding its long-term effects on health, and developing more selective and safer synthetic cannabinoids. Research on the pharmacology and toxicology of this compound can provide valuable insights into the mechanisms of action and potential risks associated with synthetic cannabinoids. Additionally, the development of more selective and safer synthetic cannabinoids can lead to the discovery of novel therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the reaction of 2-methylbenzylamine with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methylsulfonyl chloride to obtain this compound. The synthesis method is relatively simple and can be performed using readily available reagents. However, the purity and quality of the final product can vary depending on the reaction conditions and the expertise of the chemist.
Scientific Research Applications
N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been used in scientific research to investigate its psychoactive effects and potential therapeutic applications. Studies have shown that this compound acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are involved in the regulation of pain, mood, and appetite. This compound has been shown to induce hypothermia, catalepsy, and locomotor suppression in animal models, which are typical effects of cannabinoid receptor activation. This compound has also been investigated for its potential use in the treatment of chronic pain, anxiety, and depression.
properties
IUPAC Name |
2-(2-methyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-8-4-6-10-16(14)12-19-18(21)13-20(24(3,22)23)17-11-7-5-9-15(17)2/h4-11H,12-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNMFMHCHBRORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5755666.png)

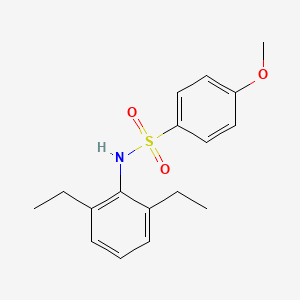


![1-cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]ethanone](/img/structure/B5755689.png)
![2,5-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755694.png)
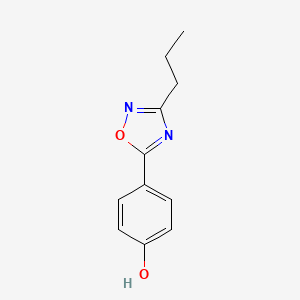
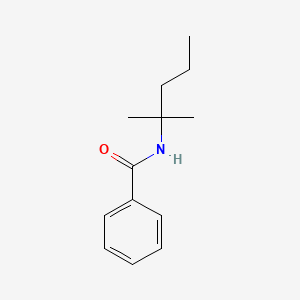
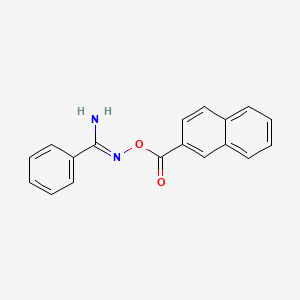
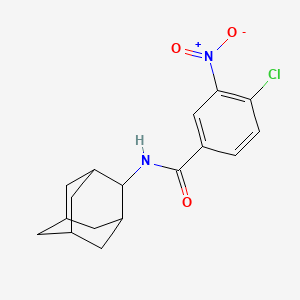
![4-[(2-hydroxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5755756.png)

